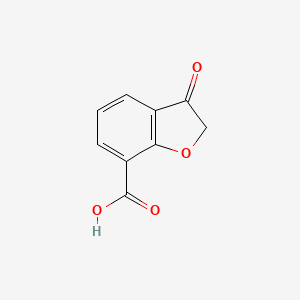

3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid

Beschreibung

3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring

Eigenschaften

Molekularformel |

C9H6O4 |

|---|---|

Molekulargewicht |

178.14 g/mol |

IUPAC-Name |

3-oxo-1-benzofuran-7-carboxylic acid |

InChI |

InChI=1S/C9H6O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2,(H,11,12) |

InChI-Schlüssel |

TYDQRLBBPGJRJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Optimization Insights

Experimental Data and Characterization

Synthesis of this compound (35)

Critical Reaction Parameters

Cyclization Step (Step 4)

Analyse Chemischer Reaktionen

Amide Formation via Mixed Anhydride Method

The carboxylic acid group undergoes amidation through a mixed anhydride intermediate. This method prevents N-acylation side reactions:

-

Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM), ammonia gas

-

Conditions : Anhydrous THF at −20°C, followed by aqueous ammonia at RT

-

Product : 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide (36 )

Mechanism :

-

Activation of the carboxylic acid with isobutyl chloroformate/NMM forms a reactive anhydride.

-

Nucleophilic attack by ammonia yields the carboxamide.

Esterification of the Carboxylic Acid

While not explicitly documented for this compound, esterification is achievable via standard protocols:

-

Reagents : Alcohol (e.g., methanol), acid catalyst (H₂SO₄)

-

Expected Product : Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Rationale : Similar derivatives (e.g., compound 30 in Scheme 5 of ) were synthesized via esterification of salicylic acid analogs.

Salt Formation

The acidic proton (pKₐ ~4–5) reacts with bases to form salts:

-

Reagents : NaOH, K₂CO₃

-

Product : Sodium or potassium carboxylate salts

Reduction of the 3-Oxo Group

The ketone can be reduced to a secondary alcohol:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Product : 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

-

Note : Reduction conditions must avoid decarboxylation side reactions.

Nucleophilic Addition to the Ketone

The electron-deficient carbonyl facilitates nucleophilic attacks:

-

Examples :

-

Grignard Reagents : Forms tertiary alcohols (e.g., with CH₃MgBr).

-

Hydrazine : Produces hydrazones for further cyclization.

-

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid undergoes decarboxylation:

-

Conditions : Heating >200°C or H₂SO₄ catalysis

-

Product : 3-Oxo-2,3-dihydrobenzofuran

-

Mechanism : Loss of CO₂ via a six-membered transition state.

Critical Analysis of Reaction Pathways

-

Steric Effects : The dihydrobenzofuran ring imposes steric constraints, favoring reactions at the more accessible carboxylic acid over the ketone .

-

Electronic Effects : Electron-withdrawing groups (e.g., ketone) activate the carboxylic acid for nucleophilic substitutions .

This compound’s reactivity profile makes it a valuable intermediate in synthesizing PARP-1 inhibitors and heterocyclic pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modifications

The synthesis of 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the carboxylation of 2,3-dihydrobenzofuran derivatives. For instance, the introduction of a carboxyl group at the 7-position has been achieved through lithiation techniques followed by carboxylation reactions . The versatility of this compound allows for further structural modifications, enabling the development of various derivatives with enhanced biological activities.

Biological Activities

Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds synthesized from this scaffold have been evaluated against breast cancer cell lines (MCF-7), demonstrating promising cytotoxic effects . The structure-activity relationship (SAR) studies indicate that specific substitutions at the 2-position can lead to increased potency against cancer cells.

Poly(ADP-ribose) Polymerase Inhibition : One of the notable applications of this compound is as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. Compounds derived from this compound have shown IC50 values in the micromolar range, indicating their potential as therapeutic agents in cancer treatment by exploiting the DNA damage response .

Antimicrobial Properties : The benzofuran scaffold has also been explored for its antimicrobial activities. Some derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases . The mechanism often involves interaction with specific microbial targets, leading to inhibition of growth.

Table 1: Summary of Biological Activities

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 9.45 μM | PARP-1 |

| Compound B | Antimicrobial | Not specified | Various bacterial strains |

| Compound C | Anticancer (MCF-7) | 0.531 μM | PARP-1 |

Notable Research Findings

- Inhibition of PARP-1 : A study highlighted the synthesis of substituted derivatives that showed improved potency against PARP-1, with some compounds exhibiting over a 30-fold increase in activity compared to earlier designs .

- Anticancer Efficacy : Research indicated that certain modifications at the benzylidene position significantly enhanced anticancer efficacy against MCF-7 cells, suggesting that further exploration into these modifications could yield more effective therapeutic agents .

- Antimicrobial Activity : A systematic review focused on benzofuran derivatives revealed their potential as antimicrobial agents, with several compounds showing significant inhibition against tested strains such as Mycobacterium smegmatis and Candida albicans .

Wirkmechanismus

The mechanism by which 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This can lead to cell death in cancer cells that rely on PARP-1 for survival . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydrobenzofuran-7-carboxamide: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.

2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another related compound with variations in the oxo and carboxamide groups, affecting its reactivity and applications.

Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential in therapeutic applications set it apart from other benzofuran derivatives .

Biologische Aktivität

3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a compound that has garnered attention for its biological activities, particularly as a potential inhibitor of poly(ADP-ribose) polymerase (PARP). This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent functionalization at the carboxylic acid position. The compound can be synthesized via various methods, including the use of substituted benzylidene derivatives to enhance biological activity.

PARP Inhibition

One of the most significant biological activities of this compound is its role as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has therapeutic implications in cancer treatment, particularly for tumors with defective DNA repair pathways such as those involving BRCA mutations.

Key Findings:

- The compound demonstrated an IC50 value of 9.45 μM in inhibiting PARP-1 activity, indicating moderate potency compared to standard inhibitors like olaparib and veliparib .

- Structural studies revealed that the compound forms crucial hydrogen bonds within the active site of PARP-1, stabilizing its interaction and enhancing inhibitory efficacy .

Antimicrobial Activity

In addition to its role as a PARP inhibitor, this compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies have identified that:

- Substituents at the 2-position of the benzofuran ring can significantly enhance PARP inhibitory activity.

- The introduction of electron-withdrawing groups increases potency by stabilizing interactions within the enzyme's active site .

Data Table: Biological Activity Profile

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 9.45 | PARP Inhibition |

| Olaparib | 1.2 | PARP Inhibition |

| Veliparib | 0.5 | PARP Inhibition |

| Benzylidene derivative | 0.434 | Enhanced PARP Inhibition |

| Antimicrobial derivatives | Varies | Antimicrobial Activity |

Case Study 1: Cancer Treatment

In preclinical studies involving BRCA-deficient cancer cell lines, this compound exhibited selective cytotoxicity. This suggests that its application could be beneficial in targeted therapies for specific cancer types where PARP inhibition is advantageous.

Case Study 2: Antimicrobial Applications

A series of analogs derived from this compound were tested against common pathogens. Results indicated significant antimicrobial activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What are the common synthetic routes for 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid, and how are yields optimized?

Answer:

The compound is typically synthesized via multi-step reactions starting from p-aminosalicylic acid. Key steps include esterification , acylation , and halogenation , followed by cyclization using 1,2-dibromoethane to form the dihydrobenzofuran ring. Optimization involves controlling reaction temperature (e.g., 50–70°C for esterification) and using mild bases like sodium bicarbonate to minimize side reactions. Yields exceeding 70% are achieved by employing high-purity starting materials and HPLC purification .

Advanced: How can regioselectivity challenges in halogenation steps during synthesis be addressed?

Answer:

Regioselectivity in halogenation (e.g., bromination at the 3-position) is influenced by electron-donating/withdrawing groups. Using directed ortho-metalation or Lewis acids (e.g., FeCl₃) can enhance selectivity. For example, bromine in acetic acid at 0–5°C directs substitution to the meta position relative to the carboxylic acid group. Monitoring via TLC and adjusting stoichiometry (1.2–1.5 eq halogenating agent) reduces dihalogenation byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirms ring structure (e.g., δ 4.5–5.0 ppm for dihydrofuran protons).

- HPLC-MS : Verifies purity (>95%) and molecular ion ([M+H]⁺ at m/z 223.1).

- X-ray crystallography : Resolves stereochemistry of the oxo-dihydrofuran moiety .

Advanced: How does the adenosine pocket-binding motif influence PARP-1 inhibition by derivatives of this compound?

Answer:

Appending adenosine-like motifs (e.g., carboxamide groups) to the 7-carboxylic acid enhances binding affinity to PARP-1’s nicotinamide pocket. Structural studies show hydrogen bonding with Gly863 and π-π stacking with Tyr906. Modifications at the 3-oxo position improve selectivity by reducing off-target binding to PARP-2 (IC₅₀ shifts from 50 nM to >1 µM) .

Basic: What in vitro assays are used to evaluate the compound’s antioxidant and anti-inflammatory potential?

Answer:

- DPPH/ABTS assays : Measure radical scavenging (IC₅₀ values < 20 µM indicate high activity).

- COX-2 inhibition : Assessed via ELISA, with IC₅₀ compared to indomethacin.

- Cytotoxicity screening : Uses MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ > 100 µM suggests low toxicity) .

Advanced: How can computational modeling predict the compound’s interaction with PARP-1?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key parameters include:

- Binding energy : ≤ −8.0 kcal/mol indicates strong affinity.

- Residue interactions : Favorable contacts with Ser904 and His862 correlate with inhibitory activity.

- QM/MM calculations : Optimize electron distribution at the oxo group for hydrogen bonding .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt formation : Sodium or lysine salts increase solubility by 10–50×.

- PEGylation : Attaching polyethylene glycol (PEG) chains enhances bioavailability (e.g., PEG-400 formulations).

- Co-solvents : Use 10% DMSO in PBS for cell-based assays .

Advanced: How do structural modifications at the 3-oxo position affect metabolic stability?

Answer:

Replacing the 3-oxo group with thiocarbonyl reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ from 2 h to 6 h in rat liver microsomes). Methylation at the 2-position sterically hinders glucuronidation, improving plasma stability .

Basic: How are contradictions in biological activity data resolved across studies?

Answer:

Discrepancies (e.g., variable IC₅₀ values) are addressed by:

- Standardizing assay conditions : Fixed ATP concentrations in kinase assays.

- Validating purity : NMR quantification of batch-to-batch impurities (<2%).

- Cross-referencing structural analogs : Comparing with 4-amino-5-chloro derivatives to isolate substituent effects .

Advanced: What mechanistic insights explain the compound’s selective cytotoxicity in cancer cells?

Answer:

Selectivity arises from ROS generation in cancer cells (2–3× higher than normal cells) and PARP-1-dependent DNA repair inhibition. Transcriptomic analysis reveals downregulation of BRCA1/2 in sensitive cell lines, synergizing with PARP inhibition (combination index < 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.